3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL

CAS No.: 376641-12-2

Cat. No.: VC17985048

Molecular Formula: C10H10F4O

Molecular Weight: 222.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 376641-12-2 |

|---|---|

| Molecular Formula | C10H10F4O |

| Molecular Weight | 222.18 g/mol |

| IUPAC Name | 3-[2-fluoro-6-(trifluoromethyl)phenyl]propan-1-ol |

| Standard InChI | InChI=1S/C10H10F4O/c11-9-5-1-4-8(10(12,13)14)7(9)3-2-6-15/h1,4-5,15H,2-3,6H2 |

| Standard InChI Key | XRUPBGDVMZPLMA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)CCCO)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

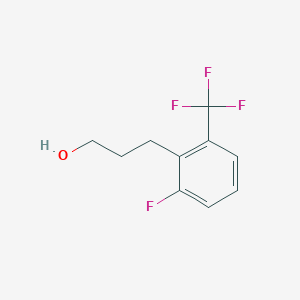

The compound’s systematic IUPAC name, 3-(2-fluoro-6-trifluoromethyl-phenyl)-propan-1-ol, reflects its substitution pattern: a fluorine atom at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C6) relative to the propanol side chain (Figure 1). The molecular formula is inferred as C₁₀H₁₀F₄O, with a molecular weight of 222.18 g/mol, based on the Chemsrc entry for its positional isomer .

Electronic and Steric Effects

The electron-withdrawing fluorine and trifluoromethyl groups induce significant meta-directing effects on the aromatic ring, influencing reactivity in electrophilic substitution reactions. The -CF₃ group’s steric bulk further modulates spatial accessibility for intermolecular interactions, a critical factor in drug design .

Synthetic Methodologies

Friedel-Crafts Alkylation

A plausible route involves Friedel-Crafts alkylation of 2-fluoro-6-trifluoromethylbenzene with 3-chloropropan-1-ol in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method is analogous to the synthesis of 3-[3-(trifluoromethyl)phenyl]-1-propanol , yielding the target alcohol after hydrolysis.

Grignard Reaction

Alternative approaches may employ Grignard reagents. For instance, reacting 2-fluoro-6-trifluoromethylphenylmagnesium bromide with ethylene oxide followed by oxidation could yield the propanol derivative. This strategy aligns with methods described in patent WO2019245974A1 for synthesizing fluorinated intermediates .

Physicochemical Properties

Boiling and Melting Points

While experimental values for the target compound are unavailable, its isomer 3-(2-fluoro-4-trifluoromethyl-phenyl)-propan-1-ol has a calculated LogP of 2.77 , indicating moderate lipophilicity. The TCI analog , 3-[3-(trifluoromethyl)phenyl]-1-propanol, boils at 60°C under 1.13 mmHg, suggesting that the target compound’s boiling point may exceed this due to increased molecular symmetry and fluorine content.

Spectral Characteristics

-

¹H NMR: Expected signals include a triplet for the hydroxyl-bearing CH₂ (δ 3.5–3.7 ppm), a multiplet for aromatic protons (δ 7.2–7.8 ppm), and a triplet for the terminal CH₂OH (δ 1.6–1.8 ppm).

-

¹⁹F NMR: Distinct peaks for -CF₃ (δ -62 ppm) and aromatic F (δ -110 ppm) .

Chemical Reactivity and Stability

Acid-Base Behavior

The hydroxyl group (pKa ~16–18) allows for O-alkylation or acylation under basic conditions. The electron-deficient aryl ring resists electrophilic attack but may undergo nucleophilic aromatic substitution under harsh conditions (e.g., NH₃/NaNH₂).

Oxidative Stability

The benzylic position adjacent to the hydroxyl group is susceptible to oxidation, potentially forming a ketone. Stabilization strategies, such as steric hindrance from the -CF₃ group, may mitigate this .

Pharmacological and Industrial Applications

Pharmaceutical Intermediates

Fluorinated alcohols are pivotal in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The patent WO2019245974A1 highlights similar compounds as intermediates in antitumor agents , suggesting potential anticancer applications.

Agrochemicals

The -CF₃ group enhances bioavailability and resistance to metabolic degradation, making the compound a candidate for herbicides or insecticides. Analogous structures are employed in crop protection agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume